Cas no 29219-43-0 (1H-Pyrazol-5-amine,1-(2-benzothiazolyl)-)

1H-Pyrazol-5-amine,1-(2-benzothiazolyl)- is a heterocyclic compound featuring a pyrazole core linked to a benzothiazole moiety. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of both pyrazole and benzothiazole groups enhances its potential as a versatile intermediate for synthesizing biologically active molecules. Its amine functionality allows for further derivatization, enabling the development of targeted compounds with specific applications. The compound exhibits stability under standard conditions, facilitating handling and storage. Researchers appreciate its utility in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents, due to its balanced reactivity and structural diversity.
1H-Pyrazol-5-amine,1-(2-benzothiazolyl)- structure
29219-43-0 structure
Product Name:1H-Pyrazol-5-amine,1-(2-benzothiazolyl)-
CAS No:29219-43-0
MF:C10H8N4S
MW:216.262319564819
CID:240294
PubChem ID:45077634
Update Time:2025-05-25

1H-Pyrazol-5-amine,1-(2-benzothiazolyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-5-amine,1-(2-benzothiazolyl)-
    • Benzothiazole, 2-(5-aminopyrazol-1-yl)- (8CI)
    • 1-(2-Benzoylthiophenyl)-pyrrol
    • 1-(2'-Benzthiazolyl)-5-amino-pyrazol
    • NSC180552
    • S-[2-(1H-pyrrol-1-yl)phenyl] benzenecarbothioate
    • AKOS013650180
    • WS-01031
    • 1-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine
    • 1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine
    • 29219-43-0
    • D85402
    • Benzothiazole,2-(5-aminopyrazol-1-yl)-(8ci)
    • DB-274735
    • BENZOTHIAZOLE, 2-(5-AMINOPYRAZOL-1-YL)-
    • Inchi: 1S/C10H8N4S/c11-9-5-6-12-14(9)10-13-7-3-1-2-4-8(7)15-10/h1-6H,11H2
    • InChI Key: KBFPXKLPVGTJLI-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1N1C(=CC=N1)N

Computed Properties

  • Exact Mass: 216.04700
  • Monoisotopic Mass: 216.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85A^2
  • XLogP3: 2.3

Experimental Properties

  • PSA: 84.97000
  • LogP: 2.64540

1H-Pyrazol-5-amine,1-(2-benzothiazolyl)- Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 1H-Pyrazol-5-amine,1-(2-benzothiazolyl)-

1H-Pyrazol-5-amine,1-(2-benzothiazolyl)- (CAS No. 29219-43-0): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

The compound 1H-Pyrazol-5-amine,1-(2-benzothiazolyl)-, identified by its CAS number 29219-43-0, represents a significant molecule in the realm of chemical biology and medicinal chemistry. This heterocyclic derivative has garnered considerable attention due to its unique structural framework, which combines a pyrazole core with a benzothiazole moiety. Such structural features often endow compounds with diverse pharmacological properties, making them valuable candidates for further exploration in drug discovery and therapeutic applications.

1H-Pyrazol-5-amine,1-(2-benzothiazolyl)- is characterized by its molecular formula C₁₁H₈N₄S, which underscores its nitrogen and sulfur-rich composition. This composition is particularly noteworthy in medicinal chemistry, as nitrogen and sulfur heterocycles are frequently found in biologically active molecules. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is known for its versatility in drug design. It serves as a scaffold that can be modified to enhance binding affinity to biological targets. The benzothiazole component, on the other hand, contributes additional layers of complexity and potential functionality. Benzothiazoles are well-documented for their role in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer activities.

Recent advancements in chemical biology have highlighted the importance of multifunctional scaffolds like 1H-Pyrazol-5-amine,1-(2-benzothiazolyl)-. The integration of different heterocyclic systems can lead to synergistic effects, where the combined properties of the individual moieties enhance the overall biological activity of the compound. For instance, the presence of both pyrazole and benzothiazole moieties may facilitate interactions with multiple protein targets or modulate different signaling pathways simultaneously.

In the context of drug discovery, 1H-Pyrazol-5-amine,1-(2-benzothiazolyl)- has been explored as a potential lead compound for various therapeutic applications. Its structural motifs suggest utility in targeting enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and cancer. The benzothiazole moiety, in particular, has been extensively studied for its ability to inhibit certain kinases and enzymes that play critical roles in disease progression.

One of the most compelling aspects of 1H-Pyrazol-5-amine,1-(2-benzothiazolyl)- is its synthetic accessibility. The compound can be readily synthesized through well-established organic reactions involving the condensation of hydrazine derivatives with appropriate carbonyl compounds. This synthetic tractability allows researchers to easily modify the structure of the molecule by introducing additional functional groups or substituents at strategic positions within the pyrazole or benzothiazole rings.

The pharmacological profile of 1H-Pyrazol-5-amine,1-(2-benzothiazolyl)- has been investigated through both computational modeling and experimental studies. Computational approaches have been particularly useful in predicting binding affinities and identifying potential interactions with biological targets. These predictions have guided experimental efforts to validate key pharmacophores and optimize lead structures.

Experimental studies have revealed that 1H-Pyrazol-5-amine,1-(2-benzothiazolyl)- exhibits notable activity against certain cancer cell lines. The compound has demonstrated the ability to induce apoptosis and inhibit proliferation in vitro. Furthermore, preclinical studies have suggested that it may modulate key signaling pathways involved in tumor growth and metastasis. These findings underscore its potential as a therapeutic agent for cancer treatment.

The structural features of 1H-Pyrazol-5-amine,1-(2-benzothiazolyl)- also make it an attractive candidate for developing novel antimicrobial agents. Resistance to conventional antibiotics remains a significant global health challenge, prompting research into alternative therapeutic strategies. The compound's ability to interact with bacterial enzymes and disrupt essential cellular processes has been explored through both in vitro assays and animal models.

Another area of interest is the application of 1H-Pyrazol-5-amine,1-(2-benzothiazolyl)- in addressing neurological disorders such as Alzheimer's disease and Parkinson's disease. The benzothiazole moiety has been shown to cross the blood-brain barrier efficiently, suggesting that derivatives of this compound may have therapeutic potential for central nervous system disorders.

The development of new drugs often involves optimizing existing scaffolds to improve efficacy while minimizing side effects. In this regard, 1H-Pyrazol-5-amine, (CAS No.) 29219-43-0, serves as a valuable starting point for structure-based drug design (SBDD). By leveraging computational tools such as molecular docking simulations, researchers can identify optimal positions for substituents that enhance binding affinity without compromising safety profiles.

The synthesis of analogs based on (name) has yielded promising results, demonstrating that subtle modifications can significantly alter biological activity.* For example,* introducing hydroxyl or amino groups at specific positions within the pyrazole ring has been shown to enhance potency against certain target enzymes.* Similarly,* variations in the benzothiazole moiety* have led to compounds with improved selectivity* and reduced toxicity.* These findings highlight*the versatility*of *this scaffold*and its potential*for further development.*

Conclusion

Compound 29219–43–0; (name) are multifaceted molecules with significant potential across various therapeutic areas.* Their unique structural features,* combined with synthetic accessibility,* make them attractive candidates for further exploration.* As research continues*to uncover new biological targets*and mechanisms,* compounds like these are likely*to play an increasingly important role*in modern drug discovery.*














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